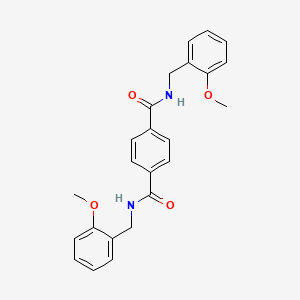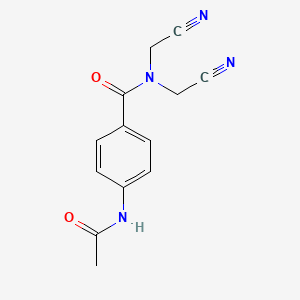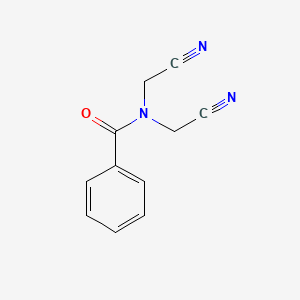
N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two methoxybenzyl groups attached to a benzene-1,4-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N,N’-bis(2-methoxybenzyl)benzene-1,4-diamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of methoxybenzyl groups.
N,N’-bis(2-hydroxybenzyl)benzene-1,4-dicarboxamide: Similar structure but with hydroxybenzyl groups instead of methoxybenzyl groups.
N,N’-bis(2-methoxybenzylidene)hexane-1,6-diamine: Similar structure but with a different core.
Uniqueness
N,N’-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide is unique due to the presence of methoxybenzyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H24N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-9-5-3-7-19(21)15-25-23(27)17-11-13-18(14-12-17)24(28)26-16-20-8-4-6-10-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
KUHMMMLWZRPYMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)

![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14961481.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
![6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14961499.png)

![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
![2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B14961534.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961542.png)
